molecular formula C10H8Cl2FN3 B1467335 1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1250762-96-9

1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467335
CAS No.: 1250762-96-9
M. Wt: 260.09 g/mol
InChI Key: FNGYPLSEXUVXSV-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H8Cl2FN3 and its molecular weight is 260.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Intermolecular Interactions in Derivatives of 1,2,4-Triazoles : Research conducted by Shukla et al. (2014) focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives. They studied the solvatomorphic behavior and different intermolecular interactions using techniques like X-ray diffraction, DSC, TGA, and hot stage microscopy. This study provided insights into the molecular interactions and energetics associated with these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Long-Range Fluorine-Proton Coupling : Kane et al. (1995) synthesized several 1,2,4-triazole derivatives, demonstrating long-range 19F-1H and 19F-13C through-space coupling. This study provided valuable data on the spatial proximity of nuclei within these molecules and contributed to understanding their molecular structure (Kane, Dalton, StaegerMichael, & Huber, 1995).

  • Antimicrobial Studies of 1,2,4-Triazole Derivatives : Desabattina et al. (2014) synthesized a new class of 1,2,4-triazole derivatives and evaluated their antimicrobial properties. The study highlighted the enhanced pharmacological properties of 1,2,4-triazoles by introducing various substituents, including halogens (Desabattina, Aluru, Narasimha, Dharmapuri, & Rao, 2014).

  • Synthesis of Triazolyl-Functionalized Energetic Salts : Wang et al. (2007) explored the preparation of triazolyl-functionalized monocationic energetic salts, which involved reactions with 1-(chloromethyl)-1H-1,2,4-triazole. This research is significant for understanding the synthesis strategies and thermal properties of such energetic salts (Wang, Gao, Ye, & Shreeve, 2007).

  • Tetrel Bonding Interactions in Triazole Derivatives : Ahmed et al. (2020) reported the synthesis of four triazole derivatives, analyzing their π-hole tetrel bonding interactions using techniques like Hirshfeld surface analysis and DFT calculations. This study contributes to understanding the bonding interactions in compounds with triazole rings (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Future Directions

: Vaithegi, K., Yi, S., Lee, J. H., Varun, B. V., & Park, S. B. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 6, 112. : Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2 … : Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-dioxino[2’,3’:3,4]benzo : [Discovery of sodium 6-[(5-chloro-2-{(4-chloro-2-fluorophenyl)methyl … : [Emami et al. (

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2FN3/c11-4-7-5-16(15-14-7)6-8-9(12)2-1-3-10(8)13/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGYPLSEXUVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
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1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
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1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
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1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
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1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
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1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

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